
N-Carbamoylbut-2-enamide
Description
N-Carbamoylbut-2-enamide within the Context of Advanced Organic Chemistry
This compound belongs to the N-acylurea class of compounds, which are characterized by the presence of an acyl group attached to a urea moiety. N-acylureas are recognized as valuable building blocks and intermediates in synthetic organic chemistry. rsc.org Their structural resemblance to peptide bonds and their capacity for hydrogen bonding make them significant scaffolds in medicinal chemistry. reading.ac.uk
The structure of this compound is notable for its α,β-unsaturated nature, a feature that imparts distinct reactivity. This unsaturation allows for a variety of potential chemical transformations, positioning the compound as a versatile precursor for the synthesis of more complex molecular architectures. The difunctional nature of unsaturated hydrocarbons is a key area of modern organic chemistry, focusing on the addition of two functional groups across a carbon-carbon double or triple bond in a single step. researchgate.net
Significance of this compound in Contemporary Chemical Research
The significance of this compound in contemporary research is largely derived from the established importance of the N-acylurea functional group. N-acylureas are key components in a wide range of biologically active compounds and are considered important functional groups in agrochemistry and medicinal chemistry. rsc.org The N-acylurea substructure is an attractive scaffold in drug discovery, with derivatives exhibiting activities such as anticancer, anti-inflammatory, antidiabetic, and anticonvulsant properties. rsc.orgreading.ac.uk
While specific research into the biological profile of this compound is limited, related substituted crotonylureas have historical precedent in medicinal applications. For instance, 2-ethyl-cis-crotonylurea, also known as Ectylurea, has been recognized for its effects on the central nervous system. oup.comjustice.gc.ca This suggests that the crotonylurea backbone could be a valuable starting point for the development of new therapeutic agents. The unsaturated bond in this compound offers a reactive handle for chemical modifications, potentially leading to a diverse library of derivatives for biological screening.
Overview of Research Directions and Open Questions concerning this compound
The study of this compound presents several promising avenues for future research and raises a number of open questions.
Key Research Directions:
Synthetic Methodologies: A primary research direction involves the development of efficient and stereoselective synthetic routes to this compound and its derivatives. General methods for N-acylurea synthesis include the acylation of ureas, the reaction of isocyanates with amides, and the use of coupling reagents like carbodiimides. rsc.orgias.ac.in Recent advancements have focused on greener and more efficient protocols, such as palladium-catalyzed carbonylations and novel multicomponent reactions. rsc.orgtandfonline.com Tailoring these methods for unsaturated systems like this compound would be a significant contribution.
Reactivity Studies: A thorough investigation into the reactivity of this compound is warranted. The interplay between the N-acylurea group and the conjugated double bond could lead to unique chemical behavior. Exploring its participation in reactions such as Michael additions, cycloadditions, and other transformations involving the α,β-unsaturated system would be of fundamental interest.
Medicinal Chemistry Exploration: A systematic exploration of the medicinal chemistry potential of the this compound scaffold is a major research direction. This would involve the synthesis of a library of derivatives with varied substituents and subsequent screening for a range of biological activities.
Open Questions:
What is the conformational preference of this compound, and how does this influence its reactivity and biological interactions?
Can the α,β-unsaturated system be exploited for the development of covalent inhibitors or probes for biological targets?
What are the specific structure-activity relationships for the this compound scaffold across different therapeutic areas?
How does the reactivity of the N-acylurea moiety in this compound compare to its saturated counterparts?
The following table summarizes some of the established synthetic routes for the parent class of N-acylureas, which could be adapted for this compound.
Synthetic Method | Reactants | Conditions | Reference |
Acylation of Ureas | Ureas and Acyl Chlorides | Solid-phase synthesis | acs.org |
Isocyanate and Amide Coupling | Isocyanates and Amides | Often harsh conditions | reading.ac.uktandfonline.com |
Carbodiimide-Mediated Coupling | Carboxylic Acids and Carbodiimides | Room temperature, neutral conditions | ias.ac.in |
Hofmann-Type Rearrangement | Primary Amides | NIS-promoted, metal-free | acs.org |
Cation-Controlled Chemoselective Synthesis | N-Boc Arylamides and Arylamides | Base-dependent (e.g., KOtBu) | rsc.org |
Further research into this compound holds the promise of uncovering novel chemical reactivity and potentially new classes of biologically active molecules, thereby enriching the field of organic and medicinal chemistry.
Properties
CAS No. |
61070-97-1 |
---|---|
Molecular Formula |
C5H8N2O2 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
N-carbamoylbut-2-enamide |
InChI |
InChI=1S/C5H8N2O2/c1-2-3-4(8)7-5(6)9/h2-3H,1H3,(H3,6,7,8,9) |
InChI Key |
NSSJZLJAIGHPRT-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)NC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization of N-carbamoylbut-2-enamide
Direct Synthesis Approaches for N-Carbamoylbut-2-enamide
The direct synthesis of this compound can be approached through several modern synthetic methods that forge the core enamide structure. These methods focus on creating the crucial C=C-N linkage.
The dehydrogenation of saturated amide precursors presents a direct and atom-economical route to enamides. This transformation typically involves the introduction of a double bond adjacent to the nitrogen atom. For the synthesis of this compound, the corresponding saturated precursor would be N-carbamoylbutanamide (butyrylurea).
Transition-metal catalysis, particularly with copper, has been a primary strategy for this transformation. The process often involves a copper catalyst, a ligand, and an oxidant. For instance, a general copper-catalyzed dehydrogenation might proceed under oxygen or with a peroxide oxidant, converting an N-acyl amide into its α,β-unsaturated analogue. While direct dehydrogenation of butyrylurea to crotonylurea is not extensively documented, the principles of this methodology are well-established for similar amide systems. The reaction mechanism is thought to involve the formation of a copper(II) enolate followed by β-hydride elimination.
Table 1: Representative Conditions for Amide Dehydrogenation
Catalyst System | Oxidant | Substrate Scope | Key Features |
---|---|---|---|
CuBr / DBU | O₂ (air) | Various N-acyl-2-oxazolidinones | Forms α,β-unsaturated products. |
Nitrene transfer reactions offer a powerful method for constructing the C-N bond of an enamide. In this approach, a nitrene or a nitrene equivalent is reacted with a suitable precursor. For instance, the reaction of a vinyl metallic species with an N-halo-N-acylurea could theoretically yield this compound.
More commonly, metal-catalyzed reactions of diazo compounds with amides or carbamates are employed. Rhodium and copper catalysts are particularly effective in promoting the insertion of a carbene into the N-H bond of urea. If a vinylcarbene equivalent were used, this could lead to the formation of the but-2-enamide structure.
Alternatively, metal-catalyzed nitrene transfer to an alkene is a viable pathway. The reaction of a nitrene precursor, such as an acylazide or a related compound, with 1,3-butadiene in the presence of a rhodium or iron catalyst could potentially form the desired enamide, although controlling regioselectivity would be a significant challenge.
Beyond dehydrogenation and nitrene transfer, several other strategies are pivotal for the synthesis of this compound.
One of the most direct and classical methods is the condensation reaction between urea and an α,β-unsaturated carbonyl compound or its derivative. The reaction of urea with crotonaldehyde or crotonic acid derivatives (like crotonyl chloride or crotonic anhydride) provides a straightforward route to this compound. For example, treating crotonyl chloride with urea would directly yield the target compound and hydrochloric acid.
Another powerful modern technique is transition-metal-catalyzed cross-coupling . The N-vinylation of urea or a protected urea derivative with a vinyl halide, such as (E)-1-bromoprop-1-ene, using a palladium or copper catalyst is a well-established method for forming the C-N bond of enamides. This approach, often referred to as the Buchwald-Hartwig amination, offers good control over the stereochemistry of the resulting double bond.
Table 2: Comparison of Alternative Synthesis Strategies
Method | Precursors | Catalyst/Reagent | Advantages |
---|---|---|---|
Condensation | Urea, Crotonyl Chloride | Base (e.g., Pyridine) | Direct, often high-yielding. |
Condensation | Urea, Crotonic Anhydride | Heat | Avoids corrosive byproducts. |
Advanced Derivatization Strategies for this compound
Once synthesized, the this compound structure provides multiple reaction sites for further functionalization, enabling the creation of a diverse range of analogues.
The enamide moiety in this compound is electron-rich and contains both a nucleophilic nitrogen and a reactive C=C double bond, making it a versatile handle for various transformations.
Electrophilic Addition: The double bond can react with various electrophiles. For example, halogenation with bromine (Br₂) or N-bromosuccinimide (NBS) would lead to the corresponding dibromo- or bromohydrin adducts.
Cycloaddition Reactions: As a dienophile, the enamide can participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienes, although its reactivity is moderate. It can also undergo [2+2] cycloadditions with ketenes or other activated alkenes.
Hydrogenation: The C=C double bond can be selectively reduced through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) to yield the saturated N-carbamoylbutanamide.
Michael Addition: The β-carbon of the enamide system is susceptible to attack by nucleophiles in a conjugate or Michael addition, although this is less common for N-acyl enamides compared to α,β-unsaturated ketones.
The but-2-enamide fragment can exist as either the (E) or (Z) stereoisomer. The stereochemical outcome of the synthesis is often dictated by the chosen method and reaction conditions.
Stereoselective Synthesis: Cross-coupling reactions, such as the N-vinylation of urea with stereochemically pure (E)- or (Z)-vinyl halides, generally proceed with retention of configuration, providing excellent control over the double bond geometry. Similarly, stereoselective Wittig-type reactions or Horner-Wadsworth-Emmons reactions can be adapted to produce either the (E) or (Z) isomer with high selectivity.
Synthesis of Analogues: The synthetic methods described can be readily adapted to produce a wide array of analogues. By substituting urea with substituted ureas or thioureas, N'-functionalized derivatives can be accessed. Similarly, employing different α,β-unsaturated acyl chlorides or acids in condensation reactions allows for variation in the "but-2-enamide" portion of the molecule, leading to a library of structurally related compounds. For instance, using cinnamoyl chloride would yield N-carbamoyl-3-phenylpropenamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.